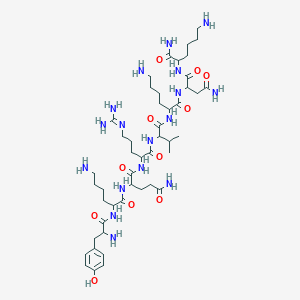
402941-23-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 402941-23-5 is known as JAG-1, scrambled. It is a scrambled sequence of the Jagged-1 protein, which is commonly used as a negative control in scientific research. The molecular formula of this compound is C93H127N25O26S3, and it has a molecular weight of 2107.35.
準備方法
Synthetic Routes and Reaction Conditions: JAG-1, scrambled is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of JAG-1, scrambled follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95%.
化学反応の分析
Types of Reactions: JAG-1, scrambled primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, which is used to cleave the peptide from the resin during synthesis.
Major Products: The major product formed from these reactions is the purified peptide sequence of JAG-1, scrambled, which is used as a negative control in various biological assays .
科学的研究の応用
JAG-1, scrambled is widely used in scientific research as a negative control to study the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. By using JAG-1, scrambled, researchers can differentiate between specific and non-specific effects of the active Jagged-1 protein.
Applications in Various Fields:
Chemistry: Used to study peptide synthesis and purification techniques.
Biology: Employed in cell signaling studies to understand the role of the Notch pathway.
Medicine: Investigated for its potential role in cancer research and developmental biology.
Industry: Utilized in the production of research-grade peptides for various assays.
作用機序
JAG-1, scrambled acts as a negative control by having a random sequence of amino acids that are the same as the active fragment of Jagged-1. This scrambled sequence does not activate the Notch signaling pathway, allowing researchers to compare the effects of the active Jagged-1 protein with the inactive scrambled version.
Molecular Targets and Pathways:
Molecular Targets: Notch receptors on the cell surface.
Pathways Involved: Notch signaling pathway, which is involved in cell fate determination and differentiation.
類似化合物との比較
Jagged-1 (active): The active form of the protein that activates the Notch signaling pathway.
Delta-like ligand 1 (DLL1): Another ligand that activates the Notch signaling pathway.
Delta-like ligand 4 (DLL4): A ligand with similar functions in the Notch signaling pathway.
Uniqueness of JAG-1, scrambled: JAG-1, scrambled is unique because it serves as a negative control, allowing researchers to distinguish between specific and non-specific effects of the active Jagged-1 protein. This makes it an invaluable tool in studies involving the Notch signaling pathway.
特性
CAS番号 |
402941-23-5 |
|---|---|
分子式 |
C₉₃H₁₂₇N₂₅O₂₆S₃ |
分子量 |
2107.35 |
配列 |
One Letter Code: RCGPDCFDNYGRYKYCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










